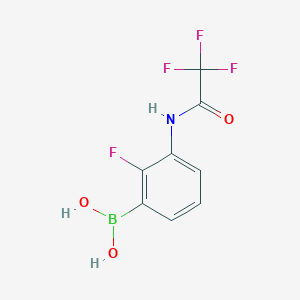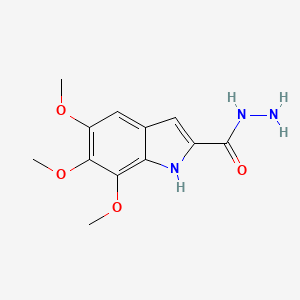
2-Fluoro-3-(trifluoroacetamido)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-3-(trifluoroacetamido)phenylboronic acid is a boronic acid derivative with the molecular formula C8H6BF4NO3 It is characterized by the presence of a boronic acid group, a fluoro substituent, and a trifluoroacetamido group on a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid typically involves the introduction of the boronic acid group to a suitably substituted phenyl ring. One common method is the palladium-catalyzed borylation of an aryl halide precursor. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boron source like bis(pinacolato)diboron. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-Fluoro-3-(trifluoroacetamido)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The trifluoroacetamido group can be reduced to an amine under appropriate conditions.
Substitution: The fluoro substituent can be replaced by other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for the oxidation of the boronic acid group.
Reduction: Reducing agents like lithium aluminum hydride or borane can be employed to reduce the trifluoroacetamido group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: The major product is the corresponding phenol.
Reduction: The major product is the amine derivative.
Substitution: The major products are the substituted phenylboronic acid derivatives.
科学的研究の応用
2-Fluoro-3-(trifluoroacetamido)phenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Fluoro-3-(trifluoroacetamido)phenylboronic acid depends on its specific application. In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that can be exploited for drug design and molecular recognition.
類似化合物との比較
2-Fluoro-3-(trifluoroacetamido)phenylboronic acid can be compared with other boronic acid derivatives, such as:
2-Fluoro-3-(trifluoromethyl)phenylboronic acid: This compound has a trifluoromethyl group instead of a trifluoroacetamido group, which affects its reactivity and applications.
2-Fluorophenylboronic acid: This compound lacks the trifluoroacetamido group, making it less versatile in certain applications.
3-(Trifluoroacetamido)phenylboronic acid: This compound has the trifluoroacetamido group in a different position, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.
特性
IUPAC Name |
[2-fluoro-3-[(2,2,2-trifluoroacetyl)amino]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF4NO3/c10-6-4(9(16)17)2-1-3-5(6)14-7(15)8(11,12)13/h1-3,16-17H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBALCADDVWOFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)NC(=O)C(F)(F)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-(11-imino-2,3,5,6,7,11-hexahydro-1H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamido)benzoate](/img/structure/B2763298.png)


![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2763302.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2763304.png)
![4-amino-N-{4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B2763305.png)
![N-(4-chlorophenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2763306.png)
![4-butoxy-N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2763310.png)

![N-(3-acetamidophenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2763316.png)

